methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate
Overview
Description
Methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate: . This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a methoxy carbonyl group and an iminomethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate typically involves multiple steps, starting with the preparation of the starting materials. One common synthetic route includes the reaction of 4-aminobenzoic acid methyl ester with 2-amino-1,2-dicyanoethene under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: In the medical field, this compound has potential applications in drug development. Its chemical properties may be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: This compound is structurally similar but lacks the dicyanoethenyl group.
Ethyl 4-aminobenzoate: Another ester derivative of 4-aminobenzoic acid, differing only in the alkyl group attached to the carboxylate.
Uniqueness: Methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
methyl 4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)9-2-4-10(5-3-9)17-8-18-12(7-15)11(16)6-14/h2-5,8H,16H2,1H3,(H,17,18)/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQUWXFNZAHHNQ-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=NC(=C(C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC=N/C(=C(/C#N)\N)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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